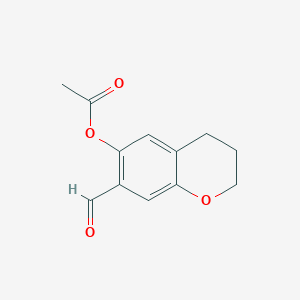
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Formylation: The formyl group is introduced at the 7th position using a formylation reagent such as Vilsmeier-Haack reagent.
Acetylation: The acetate group is introduced at the 6th position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same reagents and conditions as in the laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (7-carboxy-3,4-dihydro-2H-chromen-6-yl) acetate.
Reduction: (7-hydroxymethyl-3,4-dihydro-2H-chromen-6-yl) acetate.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, while the acetate group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(7-formyl-3,4-dihydro-2H-chromen-6-yl) methyl ether: Similar structure but with a methyl ether group instead of an acetate group.
(7-formyl-3,4-dihydro-2H-chromen-6-yl) propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate is unique due to the presence of both formyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(7-formyl-3,4-dihydro-2H-chromen-6-yl) acetate |
InChI |
InChI=1S/C12H12O4/c1-8(14)16-12-5-9-3-2-4-15-11(9)6-10(12)7-13/h5-7H,2-4H2,1H3 |
InChI Key |
CWMKIJUUMDPJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)CCCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















